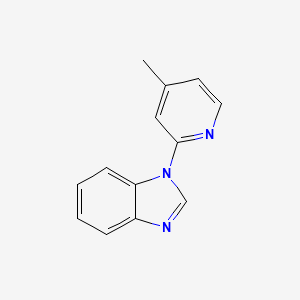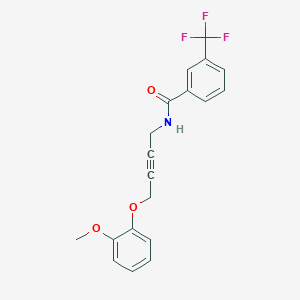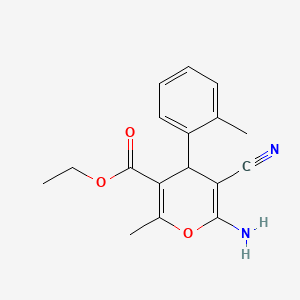![molecular formula C19H23N7O B2379584 1-méthyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)méthyl)pipéridin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2309775-67-3](/img/structure/B2379584.png)
1-méthyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)méthyl)pipéridin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique structural attributes. This compound falls under the category of heterocyclic compounds and is notable for its pyrazolopyrimidine core, making it a significant subject in pharmaceutical and chemical research.
Applications De Recherche Scientifique
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine finds applications in several fields:
Chemistry: : Used as a building block in organic synthesis for developing new compounds.
Biology: : Investigated for its potential as a bioactive molecule in cell signaling pathways.
Medicine: : Explored for its pharmaceutical properties, possibly as an anti-cancer or anti-inflammatory agent.
Industry: : Employed in the creation of specialized materials or as a catalyst in certain reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves several key steps:
Cyclopropylpyrimidine formation: : The initial stage involves the preparation of 6-cyclopropylpyrimidin-4-yl. Typically, this is achieved through a cyclization reaction of appropriate starting materials under conditions such as catalytic hydrogenation.
Formation of the pyrazolopyrimidine core: : This step includes the synthesis of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine through a series of cyclization and functional group modifications.
Piperidine attachment: : Subsequent steps involve the attachment of the piperidin-1-yl group to the pyrazolopyrimidine core via nucleophilic substitution reactions.
Final coupling: : The final step is the coupling of the cyclopropylpyrimidinyl moiety to the piperidinyl-pyrazolopyrimidine using methods such as etherification reactions under controlled temperatures and pH conditions.
Industrial Production Methods
On an industrial scale, the production often involves:
Batch processing: : Synthesis in controlled batch reactors where each step can be carefully monitored.
Flow chemistry: : Using continuous flow reactors to streamline the synthesis process, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, often in the presence of oxidizing agents such as potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, water.
Catalysts: : Palladium on carbon, platinum.
Major Products Formed
The major products depend on the specific reactions, but typically include:
Oxidation: : Modified versions with oxidized functional groups.
Reduction: : Simplified structures with reduced functional groups.
Substitution: : New compounds with substituted functional groups, potentially leading to new derivatives for further study.
Mécanisme D'action
The mechanism of action of this compound is primarily through:
Molecular targets: : It interacts with specific enzymes or receptors in biological systems, influencing their activity.
Pathways involved: : Typically affects signaling pathways such as the MAPK/ERK pathway, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to:
Unique structural elements: : The combination of a cyclopropylpyrimidinyl moiety with a pyrazolopyrimidine core.
Enhanced bioactivity: : Potentially higher efficacy in biological assays compared to analogous compounds.
Similar Compounds
1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: : Compounds with similar cores but different substituents.
Cyclopropylpyrimidine analogs: : Molecules featuring the cyclopropylpyrimidine moiety with varied attached groups.
Propriétés
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-25-18-15(9-24-25)19(23-12-22-18)26-6-4-13(5-7-26)10-27-17-8-16(14-2-3-14)20-11-21-17/h8-9,11-14H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHMCWJNGDOUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-N-methyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2379501.png)


![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)




![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
![4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B2379521.png)


